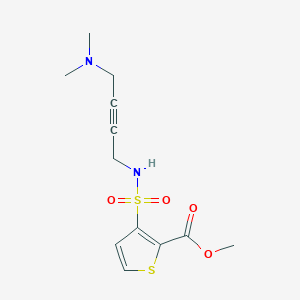

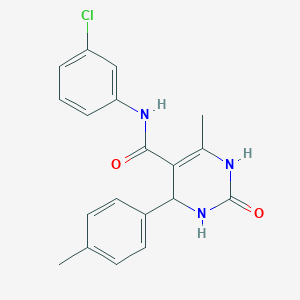

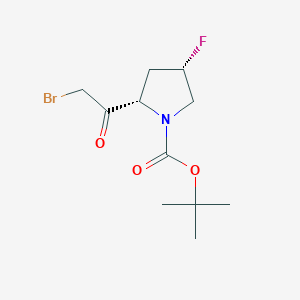

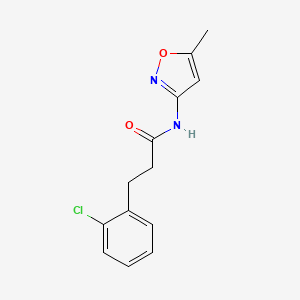

![molecular formula C20H17ClN4OS2 B2394670 3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide CAS No. 671200-07-0](/img/structure/B2394670.png)

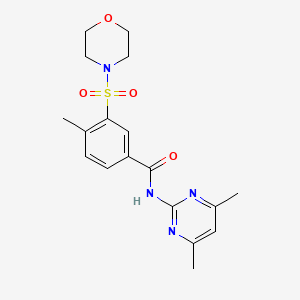

3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide” is a complex organic compound. It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are characterized by a 1,2,4-triazole ring, a type of azole ring that consists of two carbon atoms and three nitrogen atoms . Many nitrogen- and sulfur-containing heterocyclic compounds, including 1,2,4-triazoles, exhibit biological activity .

Synthesis Analysis

The synthesis of such compounds often involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide . Subsequent C-H bond functionalization is thought to enable an intramolecular ring closure, thus forming the desired benzo [4,5]thiazolo [2,3- c ] [1,2,4]triazole . This method combines a high functional group tolerance with short reaction times and good to excellent yields .

Molecular Structure Analysis

The molecular structure of “3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide” is complex, featuring a 1,2,4-triazole ring attached to a thiazole ring via a sulfur atom . The compound also contains a chlorophenyl group and a p-tolyl group.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis and structural characterization of related compounds have been a focus of research. For instance, Kariuki et al. (2021) synthesized compounds with a structure involving 4-chlorophenyl and fluorophenyl groups, highlighting the process of obtaining materials suitable for single crystal diffraction analysis. This study underscores the importance of understanding the molecular structure for potential applications in materials science and pharmaceuticals (Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).

Anticancer Agents

Gomha et al. (2017) explored the pharmacological potential of thiazole and 1,3,4-thiadiazole derivatives, particularly their anticancer activities. The study provided evidence of the compounds' efficacy against specific cancer cell lines, offering a foundation for further development of these molecules as anticancer agents (Gomha, Mohamad R. Abdelaziz, N. A. Kheder, Hassan M. Abdel‐aziz, S. Alterary, & Y. Mabkhot, 2017).

Corrosion Inhibition

Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives to evaluate their performances as corrosion inhibitors for iron. Their research demonstrated the potential of these compounds to protect metal surfaces from corrosion, indicating their applicability in industrial settings to enhance the longevity of metal components (Kaya, C. Kaya, Lei Guo, F. Kandemirli, B. Tüzün, İlkay Uğurlu, Loutfy H. Madkour, & M. Saracoglu, 2016).

Antimicrobial Properties

Research into the antimicrobial properties of related compounds has been conducted to identify new therapeutic agents. Baranovskyi et al. (2018) synthesized compounds with the 4-acetylphenyl fragment, investigating their antibacterial and antifungal activities. Such studies contribute to the search for new antimicrobial agents in the fight against drug-resistant pathogens (Baranovskyi, R. Symchak, O. Pokryshko, S. Klymnyuk, & B. Grishchuk, 2018).

Direcciones Futuras

The future directions for research on “3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities . Given the biological activity of many 1,2,4-triazoles, these compounds may have potential applications in medicine .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, have been reported to possess a wide range of biological activities . These activities include anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticidal, antifungal, antioxidant, antihelmintic, and anti-HIV properties .

Mode of Action

It’s suggested that the compound may interact with its targets through a mechanism involving electrophilic centers on unsymmetrical α-bromo diketones . The reaction may lead to the synthesis of two regioisomers due to the presence of two different electrophilic centers on unsymmetrical α-bromo diketones .

Pharmacokinetics

The synthesis of similar compounds has been reported to be effective, easy-to-implement, and low-cost , which might suggest favorable bioavailability.

Result of Action

Similar compounds have been reported to exhibit promising insecticidal activities , suggesting that this compound might also have potential as an insecticide.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the cooling rate, initial concentration, and stirring rate could affect the crystal morphology . Furthermore, the method of synthesis is environmentally benign, providing tri/difluoromethylated 1,2,4-triazol-5(4H)-ones in moderate-to-good yields .

Propiedades

IUPAC Name |

3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-methylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4OS2/c1-13-2-8-16(9-3-13)22-18(26)10-11-27-19-23-24-20-25(19)17(12-28-20)14-4-6-15(21)7-5-14/h2-9,12H,10-11H2,1H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDXGQQQNYKEIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2394588.png)

![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B2394594.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2394596.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2394598.png)

![6-((4-(2-Chlorophenoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2394601.png)

![(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394603.png)

![8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2394610.png)